molecular formula C23H20FN5O2 B4299557 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE

2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B4299557
M. Wt: 417.4 g/mol
InChI Key: YVOAAHHOHHHLCL-UHFFFAOYSA-N
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Description

2-(5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazol-2-yl)-N-(3-methylphenyl)acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tetrazole ring, a fluorophenyl group, and a methoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazol-2-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-fluorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(2-fluorophenyl)methoxy]benzaldehyde. This intermediate is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring. The final step involves the acylation of the tetrazole intermediate with 3-methylaniline and acetic anhydride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazol-2-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazol-2-yl)-N-(3-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazol-2-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-{4-[(2-Chlorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazol-2-yl)-N-(3-methylphenyl)acetamide
  • 2-(5-{4-[(2-Bromophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazol-2-yl)-N-(3-methylphenyl)acetamide
  • 2-(5-{4-[(2-Iodophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazol-2-yl)-N-(3-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazol-2-yl)-N-(3-methylphenyl)acetamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substituents. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-[5-[4-[(2-fluorophenyl)methoxy]phenyl]tetrazol-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-16-5-4-7-19(13-16)25-22(30)14-29-27-23(26-28-29)17-9-11-20(12-10-17)31-15-18-6-2-3-8-21(18)24/h2-13H,14-15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOAAHHOHHHLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE

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